Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
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Overview
Description
Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: is a chemical compound with the molecular formula C12H13N3O4S and a molecular weight of 295.314. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- typically involves the reaction of 4,5-dimethyl-3-isoxazoleamine with 4-nitrobenzenesulfonyl chloride, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N4-Acetylsulfamethoxazole: Similar in structure but with different substituents on the isoxazole ring.
Sulfisomezole-N4-acetate: Another related compound with variations in the acetamide group.
Uniqueness
Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[4-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-8-9(2)20-15-13(8)16-21(18,19)12-6-4-11(5-7-12)14-10(3)17/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEYSNBUFVGRTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437288 |
Source
|
Record name | Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91960-06-4 |
Source
|
Record name | Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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